![molecular formula C19H19F3N6O B2502149 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2189434-97-5](/img/structure/B2502149.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a nitrogen-rich heterocyclic compound that is likely to have interesting chemical and physical properties due to the presence of multiple nitrogen-containing rings such as pyrazole, pyridine, and pyridazine. These types of compounds are often explored for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of nitrogen-rich heterocyclic compounds can involve multiple steps, including the formation of the core structure followed by various functionalization reactions. For example, the synthesis of a related compound, 6-(3,5-dimethylpyrazol-1-yl)-3-(2,4,6-trinitroanilino)-1,2,4,5-tetrazin, was achieved through a series of reactions characterized by NMR, MS, and elemental analysis, indicating a methodical approach to building complex molecules . Similarly, novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized using accessible pathways, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray diffraction, which provides detailed information about the crystal system and space group. For instance, the related compound mentioned earlier crystallizes in the monoclinic crystal system and exhibits intramolecular hydrogen bonds that may contribute to its high melting points . These structural features are crucial for understanding the stability and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of nitrogen-rich heterocycles can vary widely. For example, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives leads to oxidative cyclization to form pyrazolo[3,4-d]pyrimidine derivatives, indicating that the compound may also undergo similar cyclization or rearrangement reactions under certain conditions . Additionally, cycloaddition reactions have been used to access related pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, suggesting potential synthetic routes for the compound .
Physical and Chemical Properties Analysis
The physical properties such as density and thermal stability are important for the practical application of these compounds. The related compound with a high density (>1.55 g·cm−3) and good thermal stability (Td>220 °C) suggests that the compound may also exhibit desirable physical properties . Preliminary biological evaluation of similar compounds has shown plant growth stimulant activity, which could be an area of interest for further case studies .
科学的研究の応用
Molecular Docking and Antimicrobial Activity
- A study by Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including the compound . These compounds exhibited antimicrobial and antioxidant activity, with in silico molecular docking screenings towards GlcN-6-P synthase as the target protein (Flefel et al., 2018).
Synthesis and Application in Heterocyclic Compounds
- Sayed et al. (2002) described the synthesis of new pyridazinones and pyridazine-6-imines, demonstrating the versatility of this compound in creating various heterocyclic structures, which are crucial in medicinal chemistry (Sayed et al., 2002).
Anticancer Potential
- Rahmouni et al. (2016) synthesized a series of compounds including the one , testing them for cytotoxicity against cancer cell lines. The study indicated potential anticancer applications (Rahmouni et al., 2016).
Antioxidant Properties
- Kaddouri et al. (2020) conducted a study on novel heterocyclic compounds containing the compound of interest. These compounds showed significant antioxidant potential, which is valuable in various biomedical applications (Kaddouri et al., 2020).
Plant Growth Stimulant Activity
- Yengoyan et al. (2018) established simple pathways for synthesizing novel derivatives of the compound, which showed pronounced plant growth stimulant activity. This indicates potential agricultural applications (Yengoyan et al., 2018).
Synthesis and Neurotropic Activity
- Dashyan et al. (2022) synthesized derivatives of the compound, investigating their neurotropic activity. This suggests potential applications in neuroscience and pharmacology (Dashyan et al., 2022).
Design and Synthesis in Pharmacology
- Ochiai et al. (2012) utilized a related compound in the design and synthesis of inhibitors with potential pharmacological applications, highlighting the compound's relevance in drug development (Ochiai et al., 2012).
特性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-7-13(2)28(24-12)17-5-6-18(29)27(25-17)11-14-9-26(10-14)16-4-3-15(8-23-16)19(20,21)22/h3-8,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCGRESLKIEHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

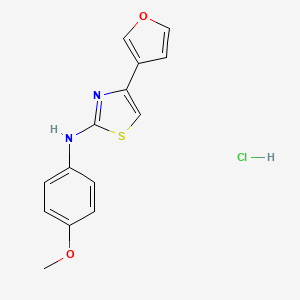
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)
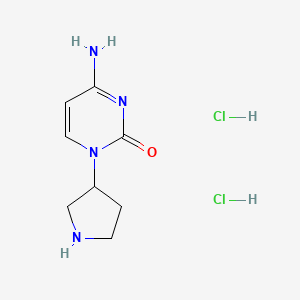
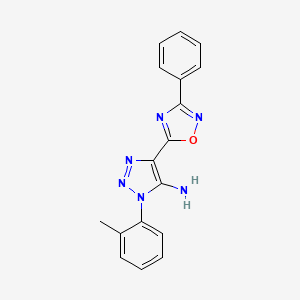
![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)
![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)
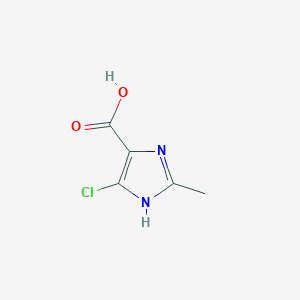

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-cyano-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2502081.png)
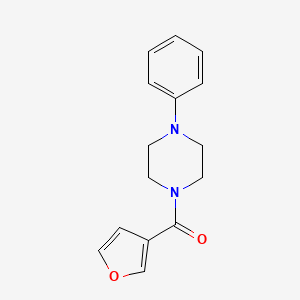
![4-{[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2502084.png)
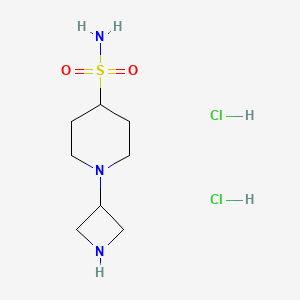

![N-(3-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2502088.png)